molecular formula C23H26ClN3O2 B2633903 1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876889-21-3

1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2633903
CAS No.: 876889-21-3
M. Wt: 411.93
InChI Key: YTFMORJSUYRWDM-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a tert-butyl group, a chlorophenoxyethyl group, and a benzoimidazole moiety

Preparation Methods

The synthesis of 1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzoimidazole core. The tert-butyl group is introduced through alkylation reactions, while the chlorophenoxyethyl group is added via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the benzoimidazole moiety may interact with active sites or allosteric sites on proteins, modulating their activity.

Comparison with Similar Compounds

Similar compounds include other benzoimidazole derivatives and tert-butyl-substituted molecules. Compared to these, 1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are:

Properties

IUPAC Name

1-tert-butyl-4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2/c1-23(2,3)27-15-16(14-21(27)28)22-25-18-9-5-6-10-19(18)26(22)12-13-29-20-11-7-4-8-17(20)24/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFMORJSUYRWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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